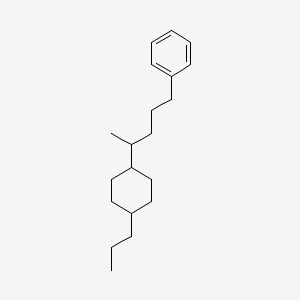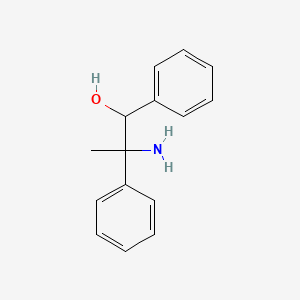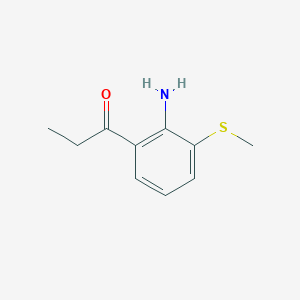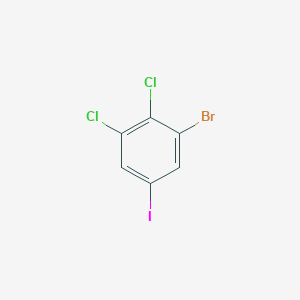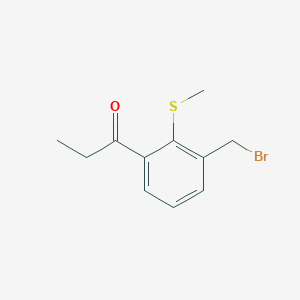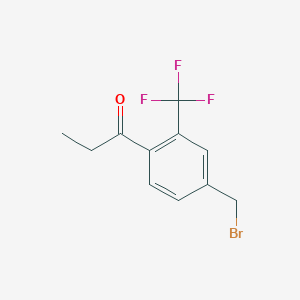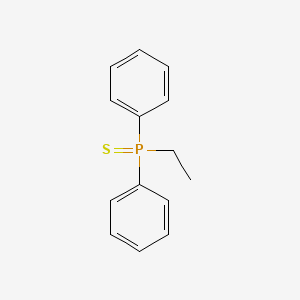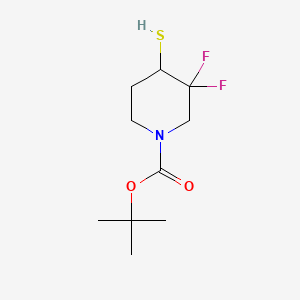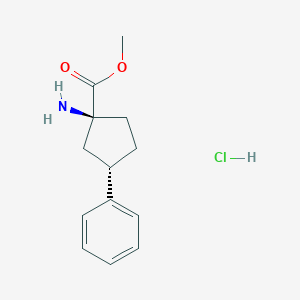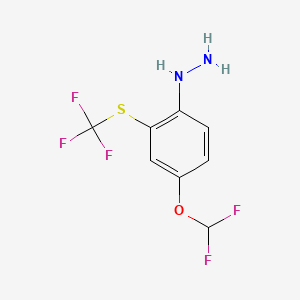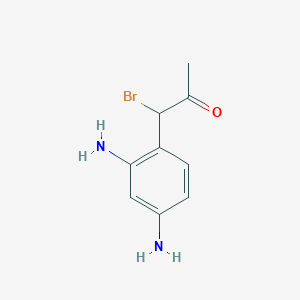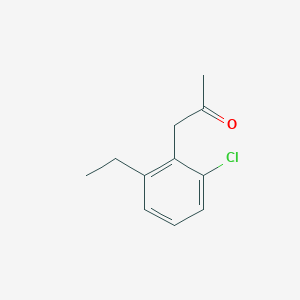
1-(2-Chloro-6-ethylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-6-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol It is characterized by the presence of a chloro group and an ethyl group attached to a phenyl ring, along with a propanone moiety
Preparation Methods
The synthesis of 1-(2-Chloro-6-ethylphenyl)propan-2-one typically involves the reaction of 2-chloro-6-ethylbenzaldehyde with a suitable ketone under acidic or basic conditions. One common method includes the use of acetone in the presence of an acid catalyst to facilitate the condensation reaction . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings.
Chemical Reactions Analysis
1-(2-Chloro-6-ethylphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Chloro-6-ethylphenyl)propan-2-one has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Chloro-6-ethylphenyl)propan-2-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
1-(2-Chloro-6-ethylphenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)propan-2-one: Lacks the ethyl group, which may affect its reactivity and applications.
1-(2-Ethylphenyl)propan-2-one:
1-(2-Chloro-6-methylphenyl)propan-2-one: Contains a methyl group instead of an ethyl group, which can influence its behavior in chemical reactions.
Properties
Molecular Formula |
C11H13ClO |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
1-(2-chloro-6-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClO/c1-3-9-5-4-6-11(12)10(9)7-8(2)13/h4-6H,3,7H2,1-2H3 |
InChI Key |
RFJZEAAOBIMVQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)Cl)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


